Regioisomeric Selectivity: Xylose Diester Formation vs. Glucose Diester Formation in Enzymatic Synthesis
During enzymatic transesterification with vinyl laurate catalyzed by Candida antarctica lipase B, D-xylose yields two distinct diester regioisomers, including 3,5-di-O-lauryl-D-xylofuranose, as part of a complex product mixture with 74.9% global yield of modified products [1]. In direct contrast, glucose under identical or comparable enzymatic conditions produces primarily the 6-O monoester with ≥96% regioselectivity and only minor diester formation (approximately 4% of two diester isomers) [2]. This regioisomeric complexity of xylose—with multiple mono- and diesters formed—distinguishes the 3,5-diester as a specific molecular entity that cannot be approximated by glucose laurate esters or generic xylose ester mixtures.
| Evidence Dimension | Enzymatic diester formation and regioselectivity |
|---|---|
| Target Compound Data | 3,5-di-O-lauryl-D-xylofuranose identified as one of two diester regioisomers; D-xylose yields two monoesters and two diesters at 74.9% global yield of modified products |
| Comparator Or Baseline | Glucose laurate esterification yields predominantly 6-O monoester (≥96% selectivity) with approximately 4% diester isomers |
| Quantified Difference | Glucose shows ~96% monoester regioselectivity vs. xylose's non-selective multi-isomer profile; xylose diester yield proportionally higher due to acyl migration tendency |
| Conditions | Enzymatic transesterification with vinyl laurate; Candida antarctica lipase B (CALB); 50°C in organic medium |
Why This Matters
The specific 3,5-diester regioisomer is a distinct molecular entity not functionally substitutable by glucose esters or undefined xylose ester mixtures, critical for applications requiring defined surfactant architecture.
- [1] Méline, T.; Muzard, M.; Deleu, M.; Plantier-Royon, R.; Rémond, C. d-Xylose and l-arabinose laurate esters: Enzymatic synthesis, characterization and physico-chemical properties. Enzyme and Microbial Technology, 2018, 112, 12-21. DOI: 10.1016/j.enzmictec.2018.01.008. View Source
- [2] Kuwabara, K.; Watanabe, Y.; Adachi, S.; et al. Enzymatic Synthesis of Glucose- and Xylose Laurate Esters Using Different Acyl Donors, Higher Substrate Concentrations, and Membrane Assisted Solvent Recovery. European Journal of Lipid Science and Technology, 2021, 123(2), 2000250. View Source
